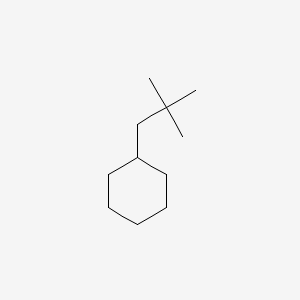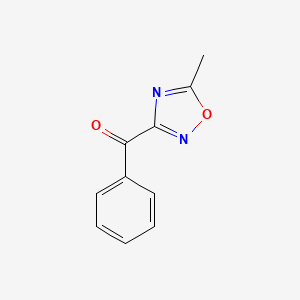
3-Benzoyl-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-5-methyl-1,2,4-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-5-methyl-1,2,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .
Industrial Production Methods: Industrial production methods for oxadiazoles often involve oxidative cyclization of N-acyl N`aryliden-hydrazines promoted by reagents like Dess Martin reagent . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with oxadiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like iodobenzene and Oxone are used for oxidative desulfurization.
Reduction: Common reducing agents include hydrogen gas and palladium catalysts.
Substitution: Nucleophilic substitution often involves reagents like benzyl alcohol.
Major Products:
Oxidation: Oxadiazole derivatives with different substituents.
Reduction: Reduced oxadiazole analogs.
Substitution: Aryl nitrile, benzyl acetate, and benzaldehyde.
Scientific Research Applications
3-Benzoyl-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antibacterial, antiviral, and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit cancer cell growth.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-5-methyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds with biological molecules, leading to inhibition or activation of specific pathways . For example, its anticancer activity is attributed to its ability to inhibit tyrosine kinases and other enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness: 3-Benzoyl-5-methyl-1,2,4-oxadiazole is unique due to its specific benzoyl and methyl substituents, which enhance its biological activity and stability compared to other oxadiazole derivatives . Its ability to form stable hydrogen bonds and its diverse reactivity make it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
23572-07-8 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9(13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
BJHMEJXJPOBCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
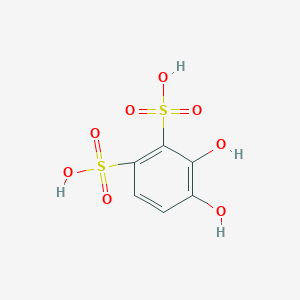

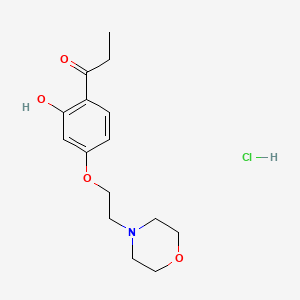
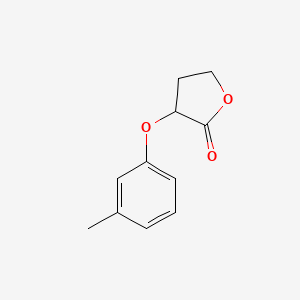
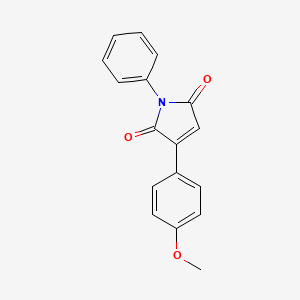
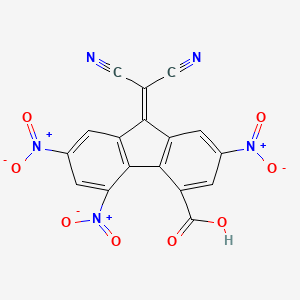
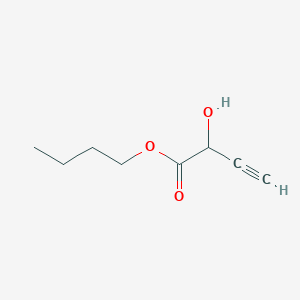


![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
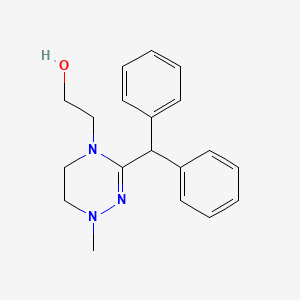
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
